1-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)urea
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Overview
Description
1-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two aromatic rings substituted with chlorine and methyl groups, connected by a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)urea typically involves the reaction of 3-chloro-4-methylaniline with 4-methylaniline in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or phosgene. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like nitro, hydroxyl, or alkyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, alkylation using alkyl halides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro, hydroxyl, or alkyl-substituted derivatives.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound may inhibit or activate certain enzymes, alter cellular signaling, or interfere with the function of specific proteins, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-methylphenyl)-3-phenylurea: Similar structure but lacks the additional methyl group on the second aromatic ring.
1-(4-Chlorophenyl)-3-(4-methylphenyl)urea: Similar structure but with the chlorine substituent on the para position of the first aromatic ring.
1-(3-Chlorophenyl)-3-(4-methylphenyl)urea: Similar structure but lacks the methyl group on the first aromatic ring.
Uniqueness
1-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)urea is unique due to the specific positioning of the chlorine and methyl groups on the aromatic rings, which can influence its chemical reactivity, biological activity, and potential applications. The presence of these substituents can affect the compound’s electronic properties, steric interactions, and overall stability, making it distinct from other similar compounds.
Properties
Molecular Formula |
C15H15ClN2O |
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Molecular Weight |
274.74 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C15H15ClN2O/c1-10-3-6-12(7-4-10)17-15(19)18-13-8-5-11(2)14(16)9-13/h3-9H,1-2H3,(H2,17,18,19) |
InChI Key |
KAMPRVLLOOSOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)Cl |
Origin of Product |
United States |
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